N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-20(2)13-12(9-17-15(19-13)21(3)4)18-14(22)10-5-7-11(16)8-6-10/h5-9H,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECRZUSZONMLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide involves several steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with dimethylamine to form 2,4-bis(dimethylamino)pyrimidine. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The benzamide group undergoes standard amide coupling reactions. For example, in analogous compounds, carboxylic acid derivatives of pyrimidine react with amines in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under basic conditions (e.g., DIPEA) to form substituted amides .
| Reaction Type | Conditions | Catalyst/Reagents | Yield |
|---|---|---|---|
| Amide coupling | DCM, rt, 12–24 h | HATU, DIPEA | 50–75% |
| Amide hydrolysis | HCl (conc.), EtOH, reflux | – | 50% |
Pyrimidine Ring Functionalization
The pyrimidine core participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-couplings:
-
NAS : The electron-rich pyrimidine ring (due to dimethylamino groups) facilitates substitutions at the 2- and 4-positions. Chlorine or fluorine at these positions can be displaced by nucleophiles like amines or alkoxides .
-
Negishi Coupling : Derivatives of this compound undergo Pd-catalyzed cross-couplings. For instance, pyrimidinyl zinc halides react with aryl halides in the presence of Pd(dba)₂ and XPhos to form biaryl structures .
| Reaction Type | Conditions | Catalyst | Applications |
|---|---|---|---|
| Negishi coupling | THF, 60°C, 12 h | Pd(dba)₂, XPhos | Bipyridine synthesis |
| Suzuki-Miyaura coupling | DME, NaOt-Bu, 80°C | Pd(PPh₃)₄ | Aryl-aryl bond formation |
Halogenation and Dehalogenation
The fluorine atom on the benzamide moiety is inert under most conditions but can participate in directed ortho-metalation (DoM) for further functionalization. Chlorine substituents (if present) are more reactive, enabling:
-
SNAr Reactions : Replacement with amines or thiols under basic conditions.
-
Reductive Dehalogenation : Catalyzed by Pd/C or Raney Ni in the presence of H₂ .
Dimethylamino Group Reactivity
The dimethylamino groups on the pyrimidine ring can:
-
Undergo quaternization with alkyl halides to form ammonium salts.
-
Participate in demethylation under strong acidic conditions (e.g., HBr/AcOH) to yield primary amines.
Photochemical and Thermal Stability
The compound shows moderate stability under UV light but degrades at temperatures >150°C. Decomposition pathways include:
Bioconjugation and Prodrug Strategies
The fluorobenzamide group is utilized in prodrug designs. For example, esterification of the amide nitrogen with PEGylated alcohols enhances solubility, while enzymatic cleavage restores activity .
Key Research Findings
-
EGFR Inhibition : The compound’s bioactivity as an EGFR inhibitor is attributed to its ability to form hydrogen bonds with kinase domains via the pyrimidine nitrogen and fluorobenzamide carbonyl.
-
Synthetic Scalability : Pd-catalyzed methods enable gram-scale synthesis with >90% purity, critical for pharmaceutical applications .
Scientific Research Applications
Inhibitor Development
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide has been studied as a potential inhibitor for various biological targets, particularly in cancer research. It has shown promise in inhibiting specific enzymes that are overexpressed in cancerous cells.
Case Study : A study focused on the compound's ability to inhibit mutant isocitrate dehydrogenase (IDH), an enzyme implicated in several cancers. The compound demonstrated significant inhibitory activity, with IC50 values indicating effective dosage ranges for therapeutic applications .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study : In vitro experiments demonstrated that treatment with the compound reduced cell death in models of oxidative stress-induced neurotoxicity . This suggests a possible role in developing therapies for conditions like Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from pyrimidine derivatives. This compound serves as a versatile building block for synthesizing more complex molecules with enhanced biological activities.
Synthesis Pathway Overview :
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of dimethylamino groups via nucleophilic substitution.
- Final fluorobenzamide formation through acylation reactions.
Mechanism of Action
The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in cell death. The compound’s molecular targets and pathways involved are still under investigation, but it is believed to affect pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Key Differences :
- Bioavailability : Carbazole derivatives generally exhibit higher blood-brain barrier permeability than pyrimidines.
- Target Specificity : The carbazole structure may reduce off-target kinase interactions common in pyrimidine-based compounds.
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide
Core Structure : Pyrimidine (shared with the target compound).
Substituents :
- Two dimethylamino groups at positions 2 and 4 (shared).
- Naphthalene-2-sulfonamide group at position 5 instead of 4-fluorobenzamide.
Pharmacological Activity : Sulfonamide derivatives are associated with carbonic anhydrase or cyclooxygenase (COX) inhibition. The naphthalene group enhances π-π stacking interactions in hydrophobic binding pockets .
Key Differences :
- Polarity : Sulfonamide increases hydrophilicity compared to benzamide.
- Target Profile : Likely shifts activity from kinase/receptor modulation to enzyme inhibition.
Quinoline and Furopyrimidine Derivatives (Patent Compounds)
Example: N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide .
Core Structure: Quinoline-pyrimidine hybrid. Substituents:
- 4-(Dimethylamino)benzamide (shared).
- Additional cyano, piperidinyl, and tetrahydrofuran groups.
Pharmacological Implications :
- Solubility: Tetrahydrofuran and cyano groups improve aqueous solubility.
- Target Engagement: The quinoline core may enhance DNA intercalation or topoisomerase inhibition, common in anticancer agents.
(S,E)-4-(Dimethylamino)-N-(3-(4-(2-Hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide
Core Structure : Furopyrimidine with a butenamide linker.
Substituents :
- Dimethylamino group (shared).
- Hydroxy-phenylethylamino and phenyl groups on the furopyrimidine ring.
Pharmacological Activity : Crystalline forms of this compound (patented) suggest optimization for stability and oral bioavailability. The furopyrimidine moiety may confer selectivity for tyrosine kinases .
Comparative Analysis Table
Biological Activity
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a pyrimidine ring substituted with two dimethylamino groups and a 4-fluorobenzamide moiety. Its molecular formula is with a molecular weight of 242.32 g/mol. The presence of the fluorine atom and dimethylamino groups contributes to its biological properties, enhancing lipophilicity and potentially influencing receptor interactions.
Research indicates that compounds containing pyrimidine and benzamide structures often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation, such as kinases.
- Receptor Modulation : The compound may interact with various receptors, affecting signaling pathways critical for cell survival and proliferation.
- Antitumor Activity : Some studies suggest that similar compounds exhibit cytotoxic effects against tumor cell lines by disrupting cellular processes such as tubulin polymerization.
Antitumor Effects
A significant body of research has focused on the antitumor properties of this compound. For instance, studies have demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves:
- Inhibition of Tubulin Polymerization : Compounds with structural similarities have shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Kinase Pathways : Research indicates potential inhibition of key kinase pathways involved in tumorigenesis .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against several human tumor cell lines. Results indicate moderate to high cytotoxic activity, with IC50 values suggesting effective concentrations for therapeutic applications .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Tubulin inhibition |
| HeLa | 12 | Kinase pathway disruption |
Case Studies
- Study on Antitumor Activity : A recent study evaluated the biological activity of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in A549 cells with a notable increase in apoptosis markers .
- Kinase Inhibition Trials : Another research effort focused on the compound's ability to inhibit specific kinases associated with cancer progression. The study found that certain derivatives effectively reduced kinase activity in vitro, correlating with decreased tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves sequential functionalization of a pyrimidine core. First, the pyrimidine ring is substituted with dimethylamino groups at positions 2 and 4 via nucleophilic aromatic substitution (NAS) using dimethylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) . The 5-position is then activated for coupling with 4-fluorobenzoyl chloride using a coupling agent like EDCI or HATU in dichloromethane or THF. Critical optimizations include temperature control (0–25°C) to avoid side reactions and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. How is the compound’s structure validated using spectroscopic techniques?
- Methodology :
- NMR : H and C NMR confirm the presence of dimethylamino protons (δ ~2.8–3.2 ppm, singlet) and fluorobenzamide aromatic protons (δ ~7.2–8.1 ppm). Coupling constants (e.g., in F NMR) verify substitution patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <5 ppm deviation from theoretical values. Fragmentation patterns align with the pyrimidine-benzamide scaffold .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodology : Based on structural analogs (e.g., LY344864 in ), the compound may target serotonin receptors (e.g., 5-HT) due to the fluorobenzamide moiety’s role in receptor binding. In vitro assays (radioligand binding, calcium flux) are used to screen receptor selectivity. For example, competition binding assays with H-5-HT in HEK293 cells expressing recombinant receptors can quantify affinity (K) and selectivity ratios (e.g., >80-fold for 5-HT over 5-HT) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of receptor subtype selectivity?
- Methodology :
- Modifications : Systematic variation of substituents on the pyrimidine (e.g., replacing dimethylamino with pyrrolidino) and benzamide (e.g., altering fluorine position) is performed.
- Assays : Functional selectivity is assessed via cAMP inhibition (for 5-HT receptors) or IP1 accumulation (for 5-HT receptors). For example, replacing the 4-fluoro group with chloro reduces 5-HT affinity by 10-fold, while adding a methyl group to the pyrimidine improves metabolic stability .
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetics : Assess bioavailability (e.g., oral vs. intravenous administration in rodents) and plasma protein binding (equilibrium dialysis). Poor in vivo efficacy may stem from rapid clearance (e.g., CYP3A4 metabolism) .
- Tissue Distribution : Autoradiography or LC-MS/MS quantifies compound levels in target tissues (e.g., brain for CNS applications). notes corneal neuritogenesis applications, requiring topical delivery optimization .
Q. How do crystallographic studies inform binding mode hypotheses for this compound?
- Methodology : Co-crystallization of the compound with target proteins (e.g., 5-HT receptor) is performed using vapor diffusion. X-ray diffraction data (resolution ≤2.5 Å) reveal key interactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
